

2-Phthalimidoethanesulfonyl chloride CAS number 4403-36-5

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Compound of Interest

Compound Name: 2-Phthalimidoethanesulfonyl chloride

Cat. No.: B1582279

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An In-Depth Technical Guide to **2-Phthalimidoethanesulfonyl Chloride** (CAS 4403-36-5): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of **2-Phthalimidoethanesulfonyl chloride** (CAS 4403-36-5), a bifunctional reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document delineates the compound's physicochemical properties, provides a detailed methodology for its synthesis and purification, explores its characteristic reactivity, and discusses its applications as a crucial intermediate and building block. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for scientists leveraging this versatile compound in their research endeavors.

Core Compound Identification and Physicochemical Properties

2-Phthalimidoethanesulfonyl chloride is a stable, solid organic compound that serves as a key synthetic intermediate.^{[1][2]} Its structure features a highly reactive sulfonyl chloride moiety and a phthalimide-protected amino group, making it a valuable building block for introducing a protected aminoethylsulfonyl linker into various molecular scaffolds.

Data Summary Table:

Property	Value	Source(s)
CAS Number	4403-36-5	[3] [4] [5]
Molecular Formula	C ₁₀ H ₈ ClNO ₄ S	[3] [4] [6]
Molecular Weight	273.69 g/mol	[3] [4] [6]
IUPAC Name	2-(1,3-dioxoisindol-2-yl)ethanesulfonyl chloride	[6]
Synonyms	2-(Phthalimido)ethanesulfonyl chloride	[2] [5]
Appearance	Solid (typically light brown or off-white)	[1] [4]
Melting Point	156-163 °C	[2] [4] [7]
Storage Temperature	2-8°C, Moisture sensitive	[4] [7]

Synthesis and Purification

The synthesis of **2-Phthalimidoethanesulfonyl chloride** is typically achieved through a multi-step process starting from readily available materials like taurine and phthalic anhydride.[\[1\]](#) The causality behind this pathway lies in first protecting the amino group of taurine via the formation of a stable phthalimide, followed by the conversion of the sulfonic acid group into the highly reactive sulfonyl chloride.

Experimental Protocol: Synthesis from Taurine and Phthalic Anhydride

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.[\[1\]](#)

Step 1: Formation of Potassium 2-Phthalimidoethanesulfonate

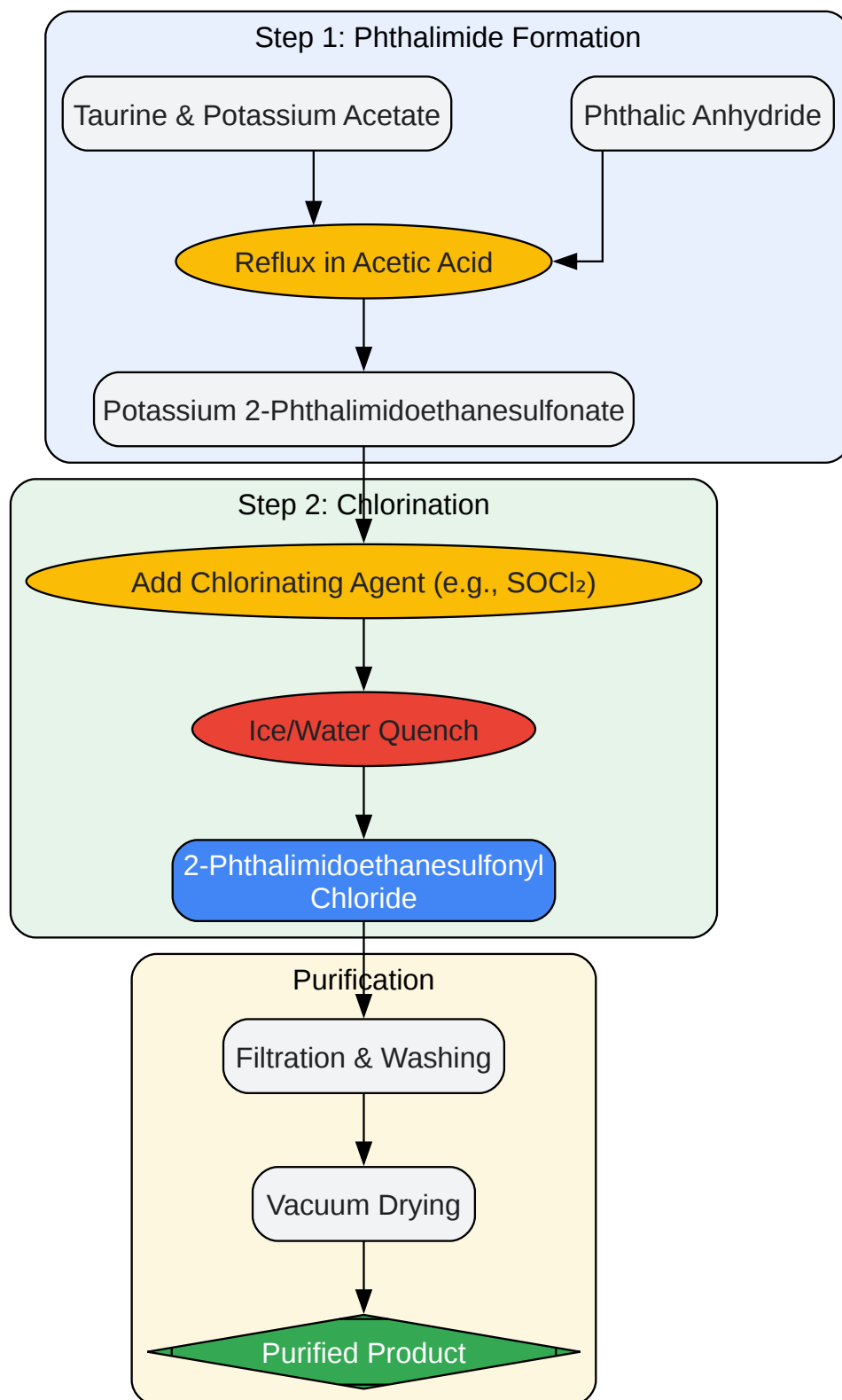
- Suspend taurine (1 equivalent) and potassium acetate (1.05 equivalents) in glacial acetic acid. The acetate acts as a base to deprotonate the sulfonic acid group of taurine, facilitating the subsequent reaction.
- Heat the suspension to reflux for approximately 15 minutes to ensure complete salt formation.
- Add phthalic anhydride (1.05 equivalents) to the mixture. The nucleophilic amino group of taurine attacks the carbonyl carbon of the anhydride, leading to the formation of the imide ring upon cyclization and dehydration.
- Continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold acetic acid, and dry under vacuum at 100°C to yield a white solid.

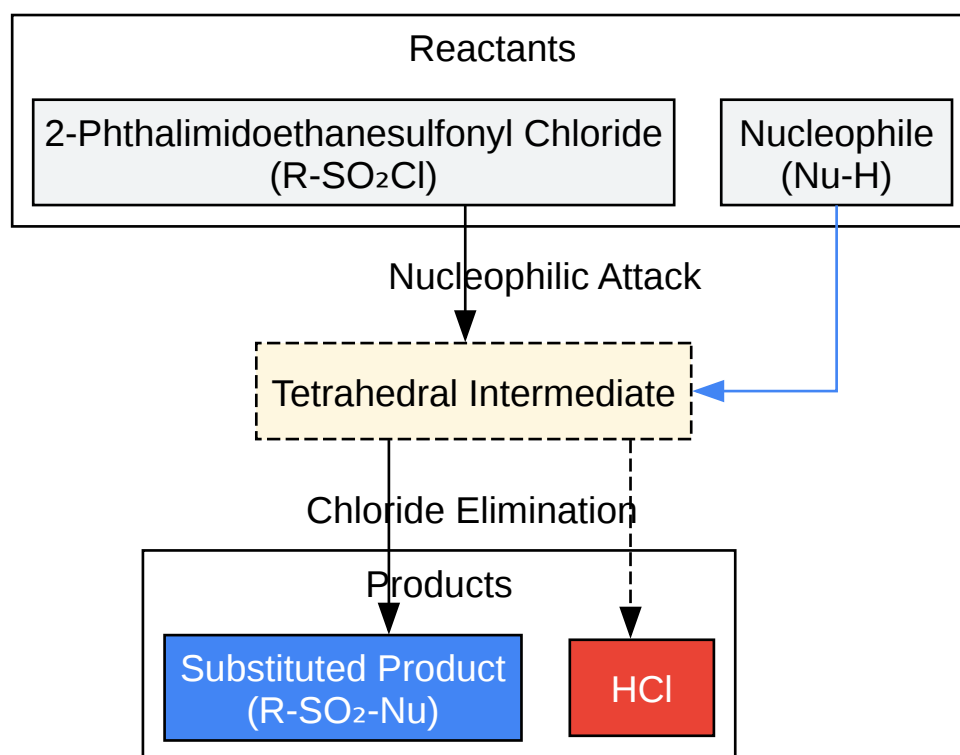
Step 2: Chlorination to **2-Phthalimidoethanesulfonyl Chloride**

- Caution: This step should be performed in a well-ventilated chemical fume hood, as it involves corrosive reagents.
- To the dried potassium 2-phthalimidoethanesulfonate from Step 1, slowly add a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) in an appropriate solvent like dichloromethane (DCM) or neat at 0°C. This is a standard method for converting sulfonic acid salts into sulfonyl chlorides.^[8]
- Allow the reaction to stir at room temperature, then gently heat to 40-50°C for several hours to drive the reaction to completion. The mechanism involves the conversion of the sulfonate into a better leaving group, which is then displaced by chloride.
- After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing a mixture of ice and water to quench any unreacted chlorinating agent.^[1]
- The solid product, **2-Phthalimidoethanesulfonyl chloride**, will precipitate.

- Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 45°C) to obtain the final product.[\[1\]](#)

Synthesis Workflow Diagram





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Caption: General mechanism of nucleophilic substitution on the sulfonyl chloride.

Applications in Research and Drug Development

2-Phthalimidoethanesulfonyl chloride is not an end-product but a critical intermediate used in the synthesis of more complex molecules. [1][2]

- **Pharmaceutical Synthesis:** Its primary role is in the construction of molecules containing the sulfonamide moiety. [9] The sulfonamide group is a privileged scaffold in medicinal chemistry, found in antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. [10] This reagent allows for the controlled, late-stage introduction of a protected aminoethylsulfonyl group.
- **Linker Chemistry:** In fields like proteomics and drug delivery, bifunctional linkers are essential. This compound can be conceptualized as a precursor to a heterobifunctional linker. The sulfonyl chloride end can be reacted first, and after subsequent deprotection of the phthalimide, the newly revealed amine can be used for further conjugation, for example, in creating antibody-drug conjugates (ADCs) or attaching probes to proteins. [11]* Chemical

Biology Probes: The reactivity of the sulfonyl chloride group can be harnessed to create covalent probes for studying protein function. By reacting with nucleophilic amino acid residues (like lysine) on a protein surface, it can be used to label proteins for subsequent analysis by mass spectrometry. [12]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of **2-Phthalimidoethanesulfonyl chloride** is paramount to ensure laboratory safety.

- Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. [6][13] It is water-reactive, and contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas. [13] Inhalation may cause respiratory irritation. [14] * Handling:
 - Always handle inside a certified chemical fume hood. [13] * Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield. [13][15] * Avoid breathing dust. Prevent all contact with skin and eyes. [13] * Use in a moisture-free environment and handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. * Ensure eyewash stations and safety showers are readily accessible. [13] * Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][7] * Recommended storage temperature is between 2-8°C. [4][7] * Keep away from water, strong bases, amines, and strong oxidizing agents. [13]

Conclusion

2-Phthalimidoethanesulfonyl chloride (CAS 4403-36-5) is a powerful and versatile synthetic intermediate. Its value lies in the combination of a highly reactive sulfonyl chloride group for forming stable sulfonamide or sulfonate linkages and a robust phthalimide protecting group. This unique structure provides chemists with a reliable tool for synthesizing complex molecules, particularly in the realm of pharmaceutical development and chemical biology. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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